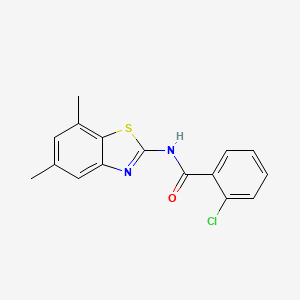
2-Chlor-N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
Target of Action
Similar benzothiazole derivatives have been shown to inhibit cyclo-oxygenase (cox) enzymes, specifically cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX-2, the compound may reduce the production of prostaglandins, thereby affecting the biochemical pathways involved in inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of COX-2 . This could result in decreased inflammation and pain.
Zukünftige Richtungen
The future directions for research on 2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide and similar compounds could involve further exploration of their synthesis, characterization, and biological activity. Given the potent anti-tubercular activity of benzothiazole derivatives , these compounds could be further investigated for their potential as therapeutic agents.
Biochemische Analyse
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to have selective cytotoxicity against tumorigenic cell lines , suggesting that this compound may also influence cell function, signaling pathways, gene expression, and cellular metabolism in specific ways.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-5,7-dimethylbenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Products: Oxidized forms of the benzothiazole ring.
Reduction Products: Reduced forms of the benzothiazole ring.
Condensation Products: Imines or other condensation products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
- 2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. The presence of the 5,7-dimethyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy compared to similar compounds.
Eigenschaften
IUPAC Name |
2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDPLZGHBJSAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoyl]morpholine-3-carbonitrile](/img/structure/B2442318.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(2-methylphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2442319.png)
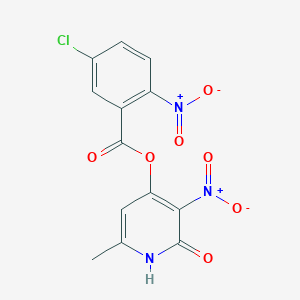
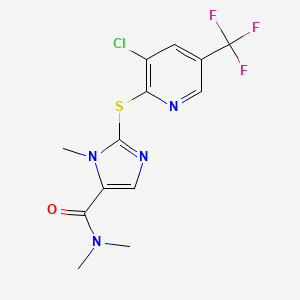
![1-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2442324.png)
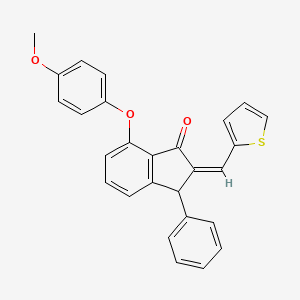
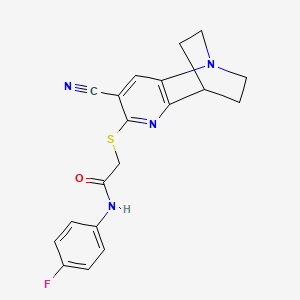
![4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2442328.png)


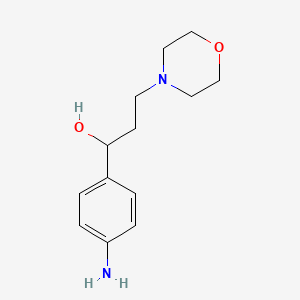
![N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2442339.png)

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2442341.png)
